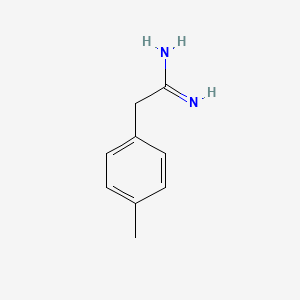

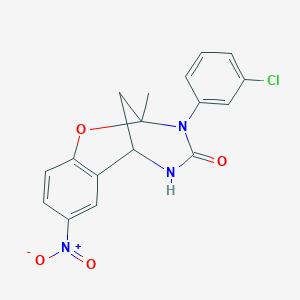

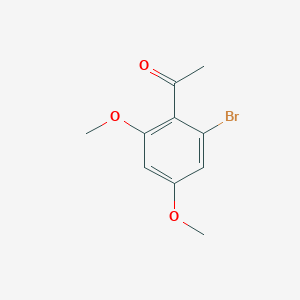

3-(2-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one” is a complex organic molecule. It is a type of flavonoid , a class of compounds known for their diverse structures and biological activity . Flavonoids are found in nature or can be obtained by synthesis . They are often cited in the literature by researchers in diverse specialized areas, including natural product chemistry, organic synthesis, medicinal and food chemistry, biology, toxicology, and biochemistry .

Synthesis Analysis

The synthesis of such complex flavonoids can be quite intricate. While specific synthesis methods for this compound were not found, flavonoids in general can be derived from chalcones , compounds derived from (2E)-1,3-diphenylprop-2-en-1-one . Some chalcones are intermediates in the biosynthesis of flavonoids, in which the pyran ring C has not yet been formed .Scientific Research Applications

Anti-Cancer Activity

A novel family of bis-chromenone derivatives demonstrated micromolar level in vitro anti-proliferative activity against human cancer cell lines. The structure-activity relationship (SAR) studies highlighted bis-chromone as a foundational scaffold for designing anticancer agents, with modifications on chromenone rings influencing activity. This suggests the potential of chromenone derivatives in cancer research and therapy (Eeda Venkateswararao et al., 2014).

Antibacterial Effects

Research on synthesized chromen-2-one derivatives reported significant antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. This indicates the promise of chromenone compounds in developing new antibacterial agents (A. Behrami & Florent Dobroshi, 2019).

Synthesis of Aromatic Carbamates

Chromene derivatives have been synthesized for various applications, including the development of aromatic carbamates derivatives, which could have implications in the synthesis of novel organic molecules with potential applications in medicine and materials science (A. V. Velikorodov et al., 2014).

Catalysis and Organic Synthesis

Polystyrene-supported catalysts derived from chromenone compounds were utilized in organic synthesis processes, such as the Michael addition, which is fundamental in the synthesis of Warfarin and its analogues. This research highlights the versatility of chromenone derivatives in facilitating environmentally friendly catalysis and synthesis approaches (Matteo Alonzi et al., 2014).

Antiviral Properties

A study on methyl polyfluoroflavone-3-carboxylates, a class closely related to chromenones, indicated that certain derivatives exhibited promising antiviral properties against influenza A (H1N1) and Coxsackie B3 viruses. This suggests the potential use of chromenone derivatives in the development of antiviral medications (K. V. Shcherbakov et al., 2020).

Mechanism of Action

While the specific mechanism of action for this compound is not provided, flavonoids are known for their biological activity . For example, some flavonoids have been found to inhibit tyrosinase, an enzyme involved in melanogenesis . The position of ring substituents and their interaction with tyrosinase could be correlated with their effectiveness or lack thereof against inhibiting the enzyme .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activity. Given the biological activity of many flavonoids , this compound could be of interest in fields such as medicinal chemistry, biology, and biochemistry.

Properties

IUPAC Name |

3-(2-methoxyphenyl)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-14(2)11-12-25-16-9-10-18-20(13-16)26-15(3)21(22(18)23)17-7-5-6-8-19(17)24-4/h5-11,13H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRHCDRVDOQIKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC=C(C)C)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

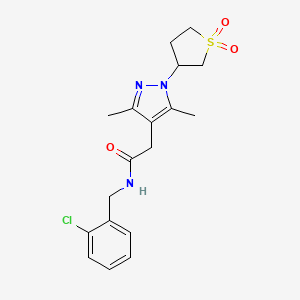

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2801589.png)

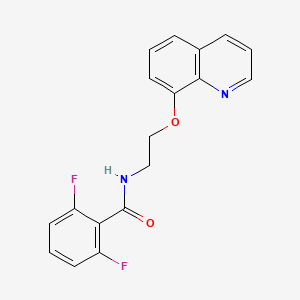

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2801595.png)

![[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B2801596.png)

![N'-[(1E)-[4-(benzyloxy)phenyl]methylidene]-2-cyanoacetohydrazide](/img/structure/B2801598.png)